NNMTi

Beschreibung

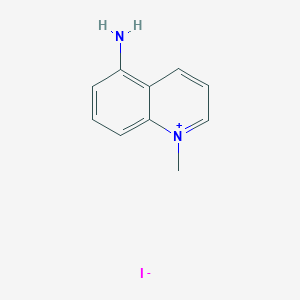

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1-methylquinolin-1-ium-5-amine;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.HI/c1-12-7-3-4-8-9(11)5-2-6-10(8)12;/h2-7,11H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPEZFBFIRRAFNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC2=C(C=CC=C21)N.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of Nicotinamide N-Methyltransferase Inhibitors (NNMTi): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide N-methyltransferase (NNMT) has emerged as a significant therapeutic target for a range of metabolic diseases and cancers. This enzyme plays a crucial role in regulating cellular metabolism and epigenetic processes. NNMT inhibitors (NNMTi) offer a promising strategy for modulating these pathways. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing the core signaling pathways, experimental protocols for their evaluation, and a summary of quantitative data on their efficacy.

Introduction to Nicotinamide N-Methyltransferase (NNMT)

Nicotinamide N-methyltransferase is a cytosolic enzyme that catalyzes the transfer of a methyl group from the universal methyl donor S-adenosylmethionine (SAM) to nicotinamide (NAM), a form of vitamin B3.[1] This reaction produces S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (MNA). The activity of NNMT is a critical node in cellular metabolism, influencing the interconnected pathways of the SAM cycle, NAD+ biosynthesis, and polyamine synthesis.

The Core Mechanism of NNMT Action and Inhibition

The fundamental action of NNMT is the consumption of SAM and NAM. This has profound downstream consequences on cellular methylation potential and energy metabolism. NNMT inhibitors block this catalytic activity, leading to a cascade of effects that can be therapeutically beneficial.

Impact on the S-adenosylmethionine (SAM) Cycle and Methylation Potential

NNMT is a significant consumer of SAM in certain tissues. The ratio of SAM to SAH, known as the "methylation potential," is a critical determinant of the activity of other methyltransferases that are essential for the methylation of DNA, RNA, histones, and other proteins. By consuming SAM and producing SAH, high NNMT activity can decrease the SAM/SAH ratio, thereby reducing the cellular methylation capacity.

NNMT inhibitors block the consumption of SAM by NNMT, leading to an increase in intracellular SAM levels and a restoration of the SAM/SAH ratio. This can, in turn, influence epigenetic regulation by affecting histone and DNA methylation patterns.

Influence on the NAD+ Salvage Pathway

Nicotinamide (NAM) is a primary precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+) through the salvage pathway.[2] NAD+ is a critical coenzyme in cellular redox reactions and a substrate for NAD+-dependent enzymes such as sirtuins and PARPs, which are involved in a wide range of cellular processes including DNA repair, stress resistance, and metabolism. By methylating NAM to MNA, NNMT diverts NAM away from the NAD+ salvage pathway, potentially leading to reduced cellular NAD+ levels.

Inhibition of NNMT preserves the cellular pool of NAM, making it available for NAD+ synthesis. This can lead to increased intracellular NAD+ concentrations, which can enhance the activity of NAD+-dependent enzymes and improve mitochondrial function.[2]

Modulation of the Polyamine Pathway

The inhibition of NNMT and the subsequent increase in SAM levels can also impact the polyamine pathway. SAM is a precursor for the synthesis of decarboxylated SAM (dcSAM), which provides the aminopropyl group for the synthesis of the polyamines spermidine and spermine from putrescine. Polyamines are involved in numerous cellular processes, including cell growth, proliferation, and differentiation. Increased availability of SAM through NNMT inhibition can enhance polyamine synthesis.

Quantitative Data on NNMT Inhibitors

A variety of small molecule inhibitors of NNMT have been developed, primarily targeting the nicotinamide binding site or acting as bisubstrate inhibitors that occupy both the NAM and SAM binding pockets.

Table 1: In Vitro Potency of Selected NNMT Inhibitors

| Inhibitor Class | Compound | IC50 (µM) | Target | Reference |

| Quinolinium-based | 5-amino-1-methylquinolinium (1j) | ~1.0 | Nicotinamide site | [3] |

| 1-MQ | 12.1 ± 3.1 | Nicotinamide site | [3] | |

| Bisubstrate | VH45 | 29.2 ± 4.0 | NAM and SAM sites | |

| MS2734 | 14.0 ± 1.5 | NAM and SAM sites | [1] | |

| Compound 78 | 1.41 | NAM and SAM sites | [4] | |

| II559 | 0.0012 (Ki) | NAM and SAM sites | [5] | |

| II802 | 0.0016 (Ki) | NAM and SAM sites | [5] | |

| Other | JBSNF-000088 | 1.8 (human NNMT) | Nicotinamide site | [1] |

| Sinefungin | 3.9 ± 0.3 | SAM site | [1] | |

| SAH | 26.3 ± 4.4 | SAM site | [1] |

Table 2: In Vivo Effects of NNMT Inhibition in Preclinical Models

| Study Focus | Animal Model | This compound Treatment | Key Quantitative Findings | Reference |

| Metabolic Disease | Diet-induced obese mice | 5-amino-1-methylquinolinium | Attenuated body weight and white adipose tissue mass, reduced plasma total cholesterol. | [3] |

| Muscle Function | Aged mice | This compound | ~40% greater grip strength in sedentary treated mice vs. controls. | |

| Cancer | Clear cell renal cancer cell lines | II559 and II802 | Reduced cell viability with GI50 of ~10 µM; suppressed cell migration. | [5] |

Experimental Protocols for Evaluating NNMT Inhibitors

The evaluation of NNMT inhibitors requires a suite of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

NNMT Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of recombinant NNMT.

Principle: The activity of NNMT can be quantified by measuring the production of SAH or MNA. A common method involves a coupled enzyme assay where the produced SAH is hydrolyzed to homocysteine, which is then detected using a thiol-sensitive probe.

Materials:

-

Recombinant human NNMT enzyme

-

S-adenosylmethionine (SAM)

-

Nicotinamide (NAM)

-

Test inhibitor compounds

-

SAH hydrolase

-

Thiol-sensitive fluorescent or colorimetric probe

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM DTT)

-

96-well microplate

Procedure:

-

Prepare serial dilutions of the test inhibitor in assay buffer.

-

In a 96-well plate, add the test inhibitor dilutions, NNMT enzyme, and SAH hydrolase.

-

Initiate the reaction by adding a mixture of SAM and NAM.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the thiol-sensitive probe.

-

Incubate for a further period to allow for color/fluorescence development.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Quantification of Intracellular Metabolites

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of SAM, SAH, and NAD+ in cell or tissue extracts.

Sample Preparation:

-

Culture cells to the desired confluency and treat with the NNMT inhibitor or vehicle control.

-

Harvest the cells and rapidly quench metabolism (e.g., by washing with ice-cold saline and flash-freezing).

-

Extract metabolites using a suitable solvent, such as 80% methanol or a potassium hydroxide-based solution for better preservation of reduced nucleotides.[6]

-

Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

LC-MS/MS Analysis:

-

Chromatography:

-

Column: A reversed-phase C18 column or a HILIC column.

-

Mobile Phase A: Water with an additive such as formic acid or ammonium acetate.

-

Mobile Phase B: Acetonitrile or methanol with a similar additive.

-

Gradient: A gradient elution from low to high organic phase is typically used to separate the metabolites.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each metabolite and their stable isotope-labeled internal standards.

-

SAM: m/z 399 -> 250

-

SAH: m/z 385 -> 136

-

NAD+: m/z 664 -> 428

-

-

Analysis of Histone Methylation

Principle: Western blotting can be used to assess global changes in specific histone methylation marks following treatment with an NNMT inhibitor.

Procedure:

-

Treat cells with the NNMT inhibitor or vehicle control.

-

Isolate nuclei and extract histones.

-

Separate histone proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies specific for different histone methylation marks (e.g., H3K4me3, H3K9me2, H3K27me3).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities and normalize to a loading control (e.g., total histone H3).

Polyamine Pathway Analysis

Principle: The levels of polyamines (putrescine, spermidine, and spermine) and their acetylated derivatives can be measured by LC-MS/MS or through commercially available ELISA kits.

Procedure (using a commercial assay kit):

-

Prepare cell or tissue lysates according to the kit manufacturer's instructions.

-

Some kits may require a sample clean-up step to remove interfering metabolites.

-

The assay typically involves an enzymatic reaction that generates a detectable product (e.g., hydrogen peroxide), which then reacts with a colorimetric or fluorometric probe.

-

Measure the signal using a plate reader and calculate the polyamine concentration based on a standard curve.

Conclusion

The mechanism of action of NNMT inhibitors is multifaceted, impacting cellular methylation potential, NAD+ metabolism, and polyamine synthesis. Their therapeutic potential in metabolic diseases and oncology is an active area of research. A thorough understanding of their mechanism, coupled with robust experimental evaluation, is crucial for the development of novel and effective NNMT-targeted therapies. The protocols and data presented in this guide provide a framework for researchers and drug development professionals to advance the study of this promising class of inhibitors.

References

- 1. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of NAD+ in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Potassium-Hydroxide-Based Extraction of Nicotinamide Adenine Dinucleotides from Biological Samples Offers Accurate Assessment of Intracellular Redox Status [mdpi.com]

The Discovery and Development of NNMT Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that has emerged as a significant therapeutic target for a range of metabolic diseases, cancers, and neurodegenerative disorders. By catalyzing the methylation of nicotinamide, NNMT plays a crucial role in cellular metabolism, particularly in regulating the balance of S-adenosylmethionine (SAM) and nicotinamide adenine dinucleotide (NAD+). Elevated NNMT expression is linked to the pathophysiology of diseases such as obesity, type 2 diabetes, and various cancers. Consequently, the development of potent and selective NNMT inhibitors has become an area of intense research. This guide provides a comprehensive overview of the discovery and development of NNMT inhibitors, detailing their mechanism of action, structure-activity relationships, and preclinical efficacy. It includes detailed experimental protocols for key assays, quantitative data on inhibitor potency, and visualizations of the core signaling pathways involved.

Introduction: The Role of NNMT in Health and Disease

Nicotinamide N-methyltransferase (NNMT) is a phase II metabolizing enzyme that transfers a methyl group from the universal methyl donor S-adenosylmethionine (SAM) to nicotinamide (NAM, a form of vitamin B3).[1] This reaction produces S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (1-MNA).[1] While primarily expressed in the liver, NNMT is also found in adipose tissue, muscle, and various other tissues.[2]

The enzymatic function of NNMT places it at a critical crossroads of cellular metabolism:

-

The SAM Cycle (One-Carbon Metabolism): By consuming SAM, NNMT influences the cellular methylation potential, often represented by the SAM/SAH ratio. This ratio is critical for the function of other methyltransferases that are responsible for the epigenetic regulation of gene expression through DNA and histone methylation.[3]

-

The NAD+ Salvage Pathway: NNMT diverts NAM away from the NAD+ salvage pathway, which is the primary route for NAD+ biosynthesis in mammals.[4] NAD+ is an essential coenzyme for redox reactions and a substrate for signaling enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair, stress resistance, and metabolic regulation.[4][5]

Overexpression of NNMT has been implicated in numerous pathological conditions. In metabolic diseases like obesity and type 2 diabetes, elevated NNMT in adipose tissue is associated with increased fat accumulation and insulin resistance.[6] In oncology, high NNMT levels are found in various cancers and are thought to promote tumor growth by altering the epigenetic landscape and cellular metabolism to support rapid proliferation.[7][8]

Mechanism of Action of NNMT Inhibitors

NNMT inhibitors are designed to block the enzymatic activity of NNMT, thereby preventing the methylation of nicotinamide.[6] This inhibition leads to two primary downstream effects:

-

Increased SAM/SAH Ratio: By preventing the consumption of SAM by NNMT, inhibitors can increase the cellular pool of SAM available for other essential methylation reactions, potentially reversing aberrant epigenetic changes associated with disease.

-

Increased NAD+ Levels: By sparing nicotinamide from methylation, inhibitors increase the substrate availability for the NAD+ salvage pathway, leading to boosted cellular NAD+ concentrations. Elevated NAD+ can enhance mitochondrial function, improve cellular repair mechanisms, and restore metabolic homeostasis.[6]

The kinetic mechanism of NNMT follows an ordered bi-bi reaction, where SAM binds to the enzyme first, followed by nicotinamide.[2] This understanding has guided the rational design of different classes of inhibitors.

Classes of NNMT Inhibitors and Development

The development of NNMT inhibitors has progressed from non-selective compounds to highly potent and specific molecules, including nicotinamide analogs and sophisticated bisubstrate inhibitors.

Nicotinamide (NAM) Analogs

These inhibitors are structurally similar to the natural substrate nicotinamide and act as competitive inhibitors by binding to the NAM pocket of the enzyme.

-

5-Amino-1MQ: This small molecule is a selective, membrane-permeable NNMT inhibitor. It has been investigated for its potential to combat obesity and metabolic syndrome. In vivo studies in mice with diet-induced obesity have shown that 5-Amino-1MQ can reduce body weight and fat mass, improve insulin sensitivity, and lower plasma cholesterol levels without altering food intake.

-

JBSNF-000088 (6-Methoxynicotinamide): Another potent and orally active NAM analog that has demonstrated efficacy in animal models of metabolic disease.[2] Treatment with JBSNF-000088 led to reduced body weight, improved glucose tolerance, and decreased triglyceride levels in diet-induced obese mice.

Bisubstrate Inhibitors

Bisubstrate inhibitors are designed to mimic the transition state of the enzymatic reaction by covalently linking fragments that occupy both the SAM and NAM binding pockets. This strategy can lead to inhibitors with very high potency and selectivity.

-

Early-Generation Bisubstrate Inhibitors: Initial designs linked adenosine or SAH analogs to nicotinamide mimics. For example, compound MS2734 was an early bisubstrate inhibitor with an IC50 value in the low micromolar range.

-

Alkynyl-Linked Inhibitors: Structure-based design led to the development of inhibitors like NS1 , which features an alkyne linker to mimic the linear geometry of the methyl transfer reaction. This compound was found to be a subnanomolar inhibitor of NNMT.

-

Potent and Cell-Permeable Analogs: Further structure-activity relationship (SAR) studies on bisubstrate inhibitors have yielded compounds with exceptional potency and improved cellular activity. For instance, inhibitors II559 and II802 displayed Ki values of 1.2 nM and 1.6 nM, respectively, and a cellular IC50 of approximately 150 nM. These compounds also showed anti-proliferative and anti-migration effects in renal cancer cell lines.

Quantitative Data on NNMT Inhibitors

The potency of various NNMT inhibitors has been characterized using biochemical and cellular assays. The following tables summarize key quantitative data for representative compounds.

Table 1: Potency of Nicotinamide Analog NNMT Inhibitors

| Inhibitor | Target | IC50 (Biochemical) | IC50 (Cellular) | Reference(s) |

| JBSNF-000088 | Human NNMT | 1.8 µM | 1.6 µM (U2OS cells) | [2] |

| Monkey NNMT | 2.8 µM | - | [2] | |

| Mouse NNMT | 5.0 µM | 6.3 µM (3T3L1 cells) | [2] | |

| 5-Amino-1MQ | Human NNMT | ~1 µM | - | |

| Sinefungin | Human NNMT | 3.9 ± 0.3 µM | - | |

| S-Adenosyl-L-homocysteine (SAH) | Human NNMT | 26.3 ± 4.4 µM | - |

Table 2: Potency of Bisubstrate NNMT Inhibitors

| Inhibitor | Target | Ki | IC50 (Biochemical) | IC50 (Cellular) | Reference(s) |

| MS2734 | Human NNMT | - | 14 ± 1.5 µM | - | |

| Compound 78 | Human NNMT | - | 1.41 µM | - | |

| NS1 | Human NNMT | < 1 nM | - | - | |

| 17u | Human NNMT | - | 3.7 nM | - | |

| II559 | Human NNMT | 1.2 nM | - | ~150 nM | |

| II802 | Human NNMT | 1.6 nM | - | ~150 nM |

Table 3: Pharmacokinetic Parameters of Selected NNMT Inhibitors

| Inhibitor | Species | Administration | Cmax | Tmax | Bioavailability | Reference(s) |

| JBSNF-000088 | Mouse | 10 mg/kg (oral) | 3568 ng/mL | 0.5 h | ~40% | [2] |

Signaling Pathways & Experimental Workflows

Signaling Pathway Diagrams

The following diagrams illustrate the central role of NNMT in cellular metabolism and the mechanism of its inhibitors.

References

- 1. Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. tribioscience.com [tribioscience.com]

Nicotinamide N-methyltransferase (NNMT): A Promising Therapeutic Target for Obesity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Obesity and its associated metabolic disorders represent a growing global health crisis with a pressing need for novel therapeutic interventions. Nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme primarily expressed in adipose tissue and the liver, has emerged as a compelling target for the development of anti-obesity therapeutics. Elevated NNMT expression is strongly correlated with obesity and type 2 diabetes.[1][2][3] Preclinical studies using both genetic knockdown and small molecule inhibitors have demonstrated that targeting NNMT can reverse diet-induced obesity, enhance energy expenditure, and improve overall metabolic health. This technical guide provides a comprehensive overview of the core biology of NNMT, its role in metabolic regulation, quantitative data from key preclinical studies, detailed experimental protocols, and the underlying signaling pathways, offering a valuable resource for researchers and drug development professionals in the field of metabolic disease.

Introduction: The Role of NNMT in Metabolic Regulation

Nicotinamide N-methyltransferase catalyzes the methylation of nicotinamide (a form of vitamin B3) using S-adenosylmethionine (SAM) as a methyl donor, producing 1-methylnicotinamide (MNA) and S-adenosylhomocysteine (SAH).[4] This enzymatic reaction plays a critical role in cellular metabolism by influencing the levels of two key metabolites:

-

S-adenosylmethionine (SAM): A universal methyl donor essential for numerous biological processes, including epigenetic regulation of gene expression through histone methylation.

-

Nicotinamide Adenine Dinucleotide (NAD+): A crucial coenzyme in redox reactions central to energy metabolism. Nicotinamide is a primary precursor for the NAD+ salvage pathway.

Elevated NNMT activity, as seen in obese individuals, creates a "methyl sink" by consuming SAM and diverts nicotinamide away from NAD+ synthesis. This leads to decreased intracellular NAD+ levels and altered epigenetic landscapes, ultimately promoting fat storage and reducing energy expenditure.[5]

Mechanism of Action: How NNMT Inhibition Combats Obesity

Inhibition of NNMT has been shown to counteract the metabolic dysregulation associated with obesity through several key mechanisms:

-

Increased Energy Expenditure: By blocking NNMT, intracellular levels of SAM and NAD+ are increased.[6] Elevated SAM levels lead to changes in histone methylation, promoting the expression of genes involved in a futile polyamine cycle that consumes energy.[7] Increased NAD+ levels enhance the activity of sirtuins, such as SIRT1, which are key regulators of mitochondrial biogenesis and fatty acid oxidation.

-

Reduced Adipogenesis: NNMT inhibition has been demonstrated to suppress the differentiation of pre-adipocytes into mature fat cells, thereby limiting the expansion of white adipose tissue.

-

Improved Insulin Sensitivity: Preclinical models have shown that reducing NNMT activity leads to improved glucose tolerance and insulin sensitivity, key factors in preventing the progression to type 2 diabetes.[1][2]

-

Reversal of Hepatic Steatosis: NNMT inhibition has been associated with a reduction in liver fat accumulation, a common comorbidity of obesity.[8]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from preclinical studies investigating the effects of NNMT inhibition and knockdown in models of obesity.

Table 1: Effects of NNMT Inhibition/Knockdown on Body Weight and Adiposity

| Intervention | Animal Model | Duration of Treatment | Body Weight Reduction | White Adipose Tissue (WAT) Mass Reduction | Reference |

| NNMT Antisense Oligonucleotide (ASO) | Diet-Induced Obese Mice | 10 weeks | Statistically significant reduction vs. control ASO | 60-75% reduction in WAT | [7] |

| 5-amino-1MQ (NNMT Inhibitor) | Diet-Induced Obese Mice | 28 days | Dose-dependent limitation of body weight gain | Dose-dependent limitation of fat mass gain | [8] |

| Methylquinolinium Analogues (NNMT Inhibitors) | Diet-Induced Obese Mice | Not Specified | Statistically significant reduction vs. placebo | Statistically significant reduction | [6] |

Table 2: Metabolic Effects of NNMT Inhibition/Knockdown

| Intervention | Model | Key Metabolic Outcome | Quantitative Change | Reference |

| NNMT Knockdown | Differentiated 3T3-L1 Adipocytes | Oxygen Consumption Rate | ~60% increase | [7] |

| NNMT ASO Treatment | Diet-Induced Obese Mice | Adipose SAM:SAH Ratio | ~50% increase | [9] |

| 5-amino-1MQ (NNMT Inhibitor) | Differentiated 3T3-L1 Adipocytes | Intracellular NAD+ Levels | Statistically significant increase | [1] |

| NNMT Knockdown | Diet-Induced Obese Mice | Plasma Total Cholesterol | Statistically significant reduction | [6] |

Signaling Pathways and Experimental Workflows

NNMT-Mediated Metabolic Reprogramming

The following diagram illustrates the central role of NNMT in cellular metabolism and how its inhibition can lead to a more metabolically favorable state.

Experimental Workflow: In Vivo Study of an NNMT Inhibitor

This diagram outlines a typical experimental workflow for evaluating the efficacy of a novel NNMT inhibitor in a diet-induced obesity mouse model.

Detailed Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model

This protocol is a standard method for inducing obesity in mice to study metabolic diseases.

Materials:

-

Male C57BL/6J mice (6-8 weeks old)

-

High-fat diet (HFD; e.g., 60% kcal from fat, Research Diets D12492)[10]

-

Control low-fat diet (LFD; e.g., 10% kcal from fat, Research Diets D12450B)[11]

-

Standard animal housing and caging

Procedure:

-

Acclimate mice to the animal facility for at least one week upon arrival.

-

Randomly assign mice to either the HFD or LFD group.

-

Provide ad libitum access to the respective diets and water for a period of 8-16 weeks to induce obesity.[12][13]

-

Monitor body weight and food intake weekly.

-

At the end of the induction period, mice on the HFD should exhibit a significantly higher body weight and fat mass compared to the LFD controls. These DIO mice are then ready for therapeutic intervention studies.

NNMT Enzyme Activity Assay

This fluorometric assay is used to screen for and characterize NNMT inhibitors.[14]

Materials:

-

Recombinant human NNMT enzyme

-

S-adenosylmethionine (SAM)

-

Nicotinamide (NAM)

-

SAH hydrolase

-

Thiol-detecting probe (e.g., ThioGlo™)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM DTT)

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing NNMT enzyme, SAH hydrolase, and the test compound (inhibitor) in the assay buffer.

-

Initiate the reaction by adding a mixture of SAM and NAM.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding a suitable solvent like acetonitrile).

-

Add the thiol-detecting probe, which will react with the homocysteine produced from the enzymatic cascade (NNMT produces SAH, which is converted to homocysteine by SAH hydrolase).

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/510 nm).

-

A decrease in fluorescence signal compared to the vehicle control indicates inhibition of NNMT activity.

Adipocyte Differentiation and NNMT Knockdown

This protocol describes the in vitro differentiation of pre-adipocytes and subsequent gene knockdown to study the role of NNMT.

Materials:

-

3T3-L1 pre-adipocyte cell line

-

DMEM with high glucose

-

Fetal bovine serum (FBS)

-

Differentiation cocktail: 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin

-

siRNA targeting mouse Nnmt

-

Transfection reagent suitable for adipocytes

Procedure:

-

Culture 3T3-L1 pre-adipocytes in DMEM with 10% FBS until they reach confluence.

-

Two days post-confluence (Day 0), induce differentiation by replacing the medium with DMEM containing 10% FBS and the differentiation cocktail.

-

On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.

-

On Day 4, and every two days thereafter, replace the medium with DMEM containing 10% FBS.

-

For NNMT knockdown, transfect the differentiating adipocytes (e.g., on Day 4 or 5) with Nnmt siRNA using a suitable transfection reagent according to the manufacturer's protocol.[7]

-

Harvest the cells at different time points (e.g., Day 8-10) for analysis of gene expression, protein levels, and metabolic assays (e.g., oxygen consumption).

Future Directions and Conclusion

The preclinical data for NNMT as an anti-obesity target are highly encouraging. Both genetic and pharmacological inhibition of NNMT consistently leads to reduced body weight, decreased adiposity, and improved metabolic parameters in mouse models of diet-induced obesity.[1][2] The dual mechanism of increasing energy expenditure while potentially reducing adipogenesis makes NNMT an attractive target for a new class of weight-loss therapeutics.

Future research should focus on:

-

Development of Potent and Selective Small Molecule Inhibitors: Continued medicinal chemistry efforts are needed to develop drug candidates with optimal pharmacokinetic and pharmacodynamic properties for clinical development.

-

Long-term Safety and Efficacy Studies: Thorough investigation of the long-term consequences of NNMT inhibition in preclinical models is crucial to ensure a favorable safety profile.

-

Translational Studies: Examining the expression and activity of NNMT in human adipose and liver tissue from lean and obese individuals will further validate its role in human metabolic disease.

References

- 1. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scilit.com [scilit.com]

- 4. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NNMT: A Bad Actor in Fat Makes Good in Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nicotinamide N-methyltransferase knockdown protects against diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 9. escholarship.org [escholarship.org]

- 10. Mice and diet induced obesity/type 2 diabetes model [bio-protocol.org]

- 11. mmpc.org [mmpc.org]

- 12. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Diet-induced obesity murine model [protocols.io]

- 14. tribioscience.com [tribioscience.com]

The Role of Nicotinamide N-methyltransferase (NNMT) in Skeletal Muscle Aging: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sarcopenia, the age-related decline in skeletal muscle mass, strength, and function, represents a significant and growing challenge to healthy aging. A key driver of the molecular pathogenesis of sarcopenia is the dysregulation of cellular metabolism, particularly the decline of nicotinamide adenine dinucleotide (NAD+) levels. Emerging evidence has identified Nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme, as a critical regulator in this process. Expression of NNMT is significantly elevated in aged skeletal muscle, where it acts as a metabolic brake on the NAD+ salvage pathway.[1][2][3] By catalyzing the methylation of nicotinamide (NAM), the primary precursor for NAD+ recycling, NNMT reduces the substrate pool available for NAD+ synthesis.[4][5] This depletion of NAD+ impairs the activity of NAD+-dependent enzymes, most notably the sirtuin deacetylases like SIRT1, which are crucial for mitochondrial function and muscle stem cell (muSC) homeostasis.[1][6][7] Consequently, elevated NNMT activity in aging muscle is linked to muSC senescence, diminished regenerative capacity, and the progression of sarcopenia.[1][6][8] This guide provides an in-depth overview of the role of NNMT in skeletal muscle aging, summarizes key quantitative data, details relevant experimental protocols, and explores the therapeutic potential of NNMT inhibition.

The Molecular Biology of NNMT

Nicotinamide N-methyltransferase (EC 2.1.1.1) is an enzyme that catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide (NAM) and other pyridine compounds. This reaction yields S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (1-MNA).[4]

Reaction: NAM + SAM → 1-MNA + SAH

This enzymatic activity has two major consequences for cellular metabolism:

-

Regulation of the NAD+ Salvage Pathway: By consuming NAM, NNMT directly limits the primary substrate for the rate-limiting enzyme in the NAD+ salvage pathway, nicotinamide phosphoribosyltransferase (NAMPT).[9] This effectively acts as a sink for nicotinamide, diverting it away from NAD+ production.[1][10]

-

Influence on Methylation Potential: The reaction consumes SAM, the universal methyl donor for cellular methylation reactions (e.g., histone and DNA methylation), and produces SAH, a known inhibitor of methyltransferases.[4]

In the context of aging, the upregulation of NNMT in skeletal muscle creates a metabolic bottleneck, leading to a decline in NAD+ availability and subsequent cellular dysfunction.[5][6]

The NNMT-NAD+-SIRT1 Axis in Skeletal Muscle Aging

A central mechanism by which NNMT contributes to skeletal muscle aging is through its modulation of the NAD+-SIRT1 signaling axis.

-

Increased NNMT Expression with Age: Multiple studies have confirmed that NNMT expression and activity are significantly increased in the skeletal muscle of aged animals and humans.[1][2][3] One study reported an approximately 3-fold higher level of NNMT protein in the tibialis anterior (TA) muscle of 24-month-old mice compared to 4-month-old mice.[1] This increase is considered a dominant component of the gene expression signature for sarcopenia.[1]

-

NAD+ Depletion: The elevated NNMT activity consumes the local pool of NAM, thereby reducing the flux through the NAD+ salvage pathway and lowering intracellular NAD+ concentrations.[1][6] This age-related decline in NAD+ is a critical factor in the deterioration of mitochondrial function and overall cellular energy status.[11][12]

-

Impaired SIRT1 Activity: Sirtuin 1 (SIRT1) is an NAD+-dependent protein deacetylase that governs numerous cellular processes, including mitochondrial biogenesis, inflammation, and cell survival. Its activity is directly dependent on the availability of NAD+.[9] By reducing NAD+ levels, elevated NNMT expression leads to a functional decline in SIRT1 activity.[1][5][6]

-

Muscle Stem Cell (muSC) Senescence: SIRT1 is essential for maintaining the quiescence and regenerative capacity of muscle stem cells (muSCs), also known as satellite cells.[1][7] Reduced SIRT1 activity leads to premature differentiation and increased senescence of muSCs, impairing their ability to activate, proliferate, and fuse to repair damaged myofibers.[1][6][7] This deficit in muSC function is a primary contributor to the impaired muscle regeneration seen in aging.[13]

The logical flow of this pathological cascade is illustrated in the signaling pathway diagram below.

Therapeutic Intervention: The Promise of NNMT Inhibition

Given its central role in age-related NAD+ decline, NNMT has emerged as a promising therapeutic target for sarcopenia.[8][14] Pharmacological inhibition of NNMT is hypothesized to restore the pool of NAM available for the salvage pathway, thereby boosting NAD+ levels, reactivating SIRT1, and rejuvenating muSC function.[1][6]

Preclinical studies using small molecule NNMT inhibitors (this compound) in aged mouse models have demonstrated significant improvements in skeletal muscle health:

-

Enhanced Regenerative Capacity: this compound treatment activates senescent muSCs, increasing their proliferation and fusion into damaged myofibers following injury.[1][7]

-

Increased Muscle Fiber Size: Treatment with NNMT inhibitors leads to a significant increase in myofiber cross-sectional area (CSA) in aged muscle, indicating hypertrophy and successful repair.[13][15]

-

Improved Muscle Function: Aged mice treated with this compound show substantial gains in muscle strength, including grip strength and in vivo peak torque.[7][8][14]

These findings strongly support the development of NNMT inhibitors as a novel therapeutic strategy to combat sarcopenia and improve musculoskeletal health in the elderly.[13]

Summary of Key Quantitative Data

The following tables summarize the quantitative outcomes from key preclinical studies investigating NNMT in skeletal muscle aging.

Table 1: NNMT Expression and NAD+ Metabolome

| Parameter | Model | Comparison | Fold Change / Result | Reference |

|---|---|---|---|---|

| NNMT Protein Expression | 24- vs 4-month-old mice (TA muscle) | Aged vs. Young | ~3-fold increase | [1] |

| NAD+ Levels | D-galactose-induced aging mice | This compound vs. D-gal control | Significant increase | [14] |

| NAD+/NADH Ratio | D-galactose-induced aging mice | This compound vs. D-gal control | Significant increase | [16] |

| p-AMPK Expression | D-galactose-induced aging mice | This compound vs. D-gal control | Significant increase | [14] |

| PGC1α Expression | D-galactose-induced aging mice | this compound vs. D-gal control | Significant increase |[14] |

Table 2: Effects of NNMT Inhibition on Muscle Mass and Regeneration

| Parameter | Model / Conditions | Treatment | Outcome | Reference |

|---|---|---|---|---|

| Myofiber CSA | 24-month-old mice, 1 week post-injury | 10 mg/kg this compound | 1.8-fold increase vs. control | [15] |

| Myofiber CSA | 24-month-old mice, 3 weeks post-injury | 10 mg/kg this compound | 1.5-fold increase vs. control | [15] |

| Whole-body Lean Mass | Naturally aging mice | This compound | Alleviated age-related decline | [14] |

| Quadriceps Femoris Mass | Naturally aging mice | this compound | Alleviated age-related decline |[14] |

Table 3: Effects of NNMT Inhibition on Muscle Strength and Function

| Parameter | Model / Conditions | Treatment | Outcome | Reference |

|---|---|---|---|---|

| Peak Torque (TA muscle) | 24-month-old mice, post-injury | This compound | ~70% increase vs. control | [7] |

| Grip Strength | Aged sedentary mice | This compound | ~40% increase vs. control | [8] |

| Grip Strength | Aged exercised mice | Exercise only | ~20% increase vs. control | [8] |

| Grip Strength | Aged exercised mice | this compound + Exercise | ~60% increase vs. control |[8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of NNMT in skeletal muscle aging.

Aged Mouse Model and Injury Induction

A common model involves using aged male C57BL/6 mice (e.g., 24 months old) to study sarcopenia and regenerative decline.

Barium Chloride (BaCl₂) Induced Muscle Injury: This protocol reliably induces myofiber necrosis followed by a well-characterized regenerative response.

-

Anesthetize the mouse using isoflurane (2-3% for maintenance). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

-

Using a sterile 30-gauge Hamilton microsyringe, inject 50 µL of a 1.2% (w/v) BaCl₂ solution (dissolved in sterile saline or PBS) directly into the belly of the tibialis anterior (TA) muscle.[3][4][5]

-

The contralateral limb can be injected with sterile saline to serve as a vehicle control.

-

Administer post-procedural analgesics as per institutional guidelines and monitor the animal's recovery.

-

Muscle tissue is typically harvested at various time points post-injury (e.g., 3, 7, 21 days) to assess the regenerative process.

In Vivo Muscle Function Assessment (Dorsiflexion Torque)

This non-invasive procedure measures the contractile function of the TA muscle group.[7][13]

-

Anesthetize the mouse (e.g., with isoflurane) and place it supine on a temperature-controlled platform to maintain body temperature at 37°C.

-

Securely fix the knee and ankle at 90° angles. The foot is placed on a footplate attached to a dual-mode lever arm of a muscle test system (e.g., Aurora Scientific Inc.).

-

Insert two subcutaneous platinum needle electrodes near the fibular (peroneal) nerve; one near the fibular head and the other more distally.[7]

-

Determine the optimal stimulation voltage by eliciting single twitch contractions at progressively higher voltages until a maximal twitch torque is achieved (supramaximal voltage).

-

To measure peak isometric tetanic torque, deliver a train of stimuli (e.g., 300-500 ms duration) at an optimal frequency (typically 100-150 Hz) that elicits a fused tetanic contraction.

-

Record the peak torque generated. Allow for a 2-minute rest period between contractions to prevent fatigue.[2]

Histological Analysis of Myofiber Cross-Sectional Area (CSA)

-

Tissue Preparation: Harvest TA muscles and immediately embed in Tissue-Tek O.C.T. compound. Freeze the block in isopentane cooled by liquid nitrogen and store at -80°C.[10]

-

Cryosectioning: Using a cryostat set to -20°C, cut 7-10 µm thick transverse sections from the mid-belly of the muscle and mount them on charged microscope slides.[10]

-

Immunofluorescence Staining:

-

Fix sections in 4% paraformaldehyde (PFA) for 10-15 minutes.

-

Wash slides 3x with PBS.

-

Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes, if required for the primary antibody.

-

Block with a suitable blocking buffer (e.g., 5% Goat Serum with M.O.M. blocking reagent) for 1 hour.

-

Incubate with a primary antibody against Laminin (to outline the myofibers) overnight at 4°C.

-

Wash slides 3x with PBS.

-

Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit) for 1 hour at room temperature.

-

Wash slides 3x with PBS, with the final wash containing DAPI to counterstain nuclei.

-

Mount with an anti-fade mounting medium.

-

-

Imaging and Analysis:

Quantification of NNMT by Western Blot

-

Lysate Preparation:

-

Harvest and flash-freeze muscle tissue in liquid nitrogen.

-

Homogenize the frozen tissue in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[17]

-

Centrifuge the homogenate at ~12,000 x g for 20 minutes at 4°C.[18]

-

Collect the supernatant and determine the total protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per sample by boiling at 95°C for 5 minutes in Laemmli sample buffer.[19]

-

Load samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[20]

-

Incubate the membrane with a primary antibody against NNMT (e.g., Abcam ab58743) overnight at 4°C.[10]

-

Wash the membrane 3x with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3x with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using a digital imaging system.

-

Quantify band intensity using densitometry software. Normalize NNMT band intensity to a loading control protein (e.g., β-actin or GAPDH).[10]

-

Quantification of NAD+ Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of the NAD+ metabolome.

-

Sample Extraction:

-

Rapidly harvest and flash-freeze ~20-30 mg of muscle tissue in liquid nitrogen to quench metabolic activity.

-

Homogenize the frozen tissue in an ice-cold acidic extraction solvent (e.g., 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid) to ensure metabolite stability.[8]

-

Spike the sample with stable isotope-labeled internal standards (e.g., ¹³C₅-NAD+) to correct for extraction efficiency and matrix effects.[21]

-

Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet protein and cell debris.

-

Collect the supernatant for analysis.

-

-

Liquid Chromatography:

-

Inject the extracted sample into an LC system.

-

Separate NAD+ and related metabolites using hydrophilic interaction liquid chromatography (HILIC), which is well-suited for polar molecules.[22]

-

-

Mass Spectrometry:

-

The eluent from the LC column is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Quantify each metabolite using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the endogenous analyte and its corresponding internal standard.[21]

-

-

Data Analysis:

-

Calculate the concentration of each metabolite by generating a standard curve of known concentrations and normalizing the peak area of the analyte to the peak area of its internal standard.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating an NNMT inhibitor in a preclinical model of skeletal muscle aging.

Conclusion and Future Directions

The accumulation of evidence strongly implicates elevated NNMT expression as a key pathological driver of skeletal muscle aging. By depleting the NAD+ pool and impairing SIRT1 function, NNMT contributes directly to the decline in muscle stem cell activity and regenerative potential that characterizes sarcopenia. The success of preclinical studies using NNMT inhibitors to reverse these age-related deficits highlights a robust and promising therapeutic avenue. Future research should focus on the clinical translation of NNMT inhibitors, investigating their safety and efficacy in human populations. Further exploration into the broader systemic effects of NNMT inhibition and its potential interplay with other interventions, such as exercise and diet, will be crucial for developing comprehensive strategies to promote healthy muscle aging.

References

- 1. Protocol for muscle fiber type and cross-sectional area analysis in cryosections of whole lower mouse hindlimbs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. treat-nmd.org [treat-nmd.org]

- 3. Systemic and Local Phenotypes of Barium Chloride Induced Skeletal Muscle Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Systemic and Local Phenotypes of Barium Chloride Induced Skeletal Muscle Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative Study of Injury Models for Studying Muscle Regeneration in Mice | PLOS One [journals.plos.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Non-invasive Assessment of Dorsiflexor Muscle Function in Mice [jove.com]

- 8. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of NAD+ in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small molecule nicotinamide N-methyltransferase inhibitor activates senescent muscle stem cells and improves regenerative capacity of aged skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative Study of Injury Models for Studying Muscle Regeneration in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mybiosource.com [mybiosource.com]

- 13. treat-nmd.org [treat-nmd.org]

- 14. researchgate.net [researchgate.net]

- 15. pubcompare.ai [pubcompare.ai]

- 16. researchgate.net [researchgate.net]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. Sample preparation for western blot | Abcam [abcam.com]

- 19. Western Blot Sample Preparation Protocol [novusbio.com]

- 20. origene.com [origene.com]

- 21. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

An In-depth Technical Guide on Nicotinamide N-Methyltransferase Inhibition and its Impact on Mitochondrial Function

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a critical role in cellular metabolism and energy homeostasis. By catalyzing the methylation of nicotinamide, NNMT influences the levels of crucial molecules such as NAD+ and S-adenosylmethionine (SAM), thereby impacting a wide array of cellular processes. Emerging evidence has highlighted the profound effects of NNMT on mitochondrial function, positioning NNMT inhibitors (NNMTi) as promising therapeutic agents for a variety of metabolic diseases, neurodegenerative disorders, and cancers. This guide provides a comprehensive technical overview of the intricate relationship between NNMT and mitochondria, detailing the underlying signaling pathways, summarizing key quantitative data, and providing detailed experimental protocols for researchers in the field.

The Core Mechanism: NNMT's Influence on Mitochondrial Metabolism

NNMT's primary function is the transfer of a methyl group from SAM to nicotinamide, producing 1-methylnicotinamide (MNA) and S-adenosylhomocysteine (SAH). This seemingly simple reaction has far-reaching consequences for mitochondrial function by modulating two key pathways:

-

The NAD+ Salvage Pathway: By consuming nicotinamide, NNMT directly reduces the substrate available for the NAD+ salvage pathway, the primary route for NAD+ biosynthesis in mammalian cells. NAD+ is an essential coenzyme for numerous mitochondrial processes, including the electron transport chain and the activity of sirtuins.

-

Methylation Reactions: The consumption of SAM by NNMT can alter the cellular methylation potential, which can epigenetically influence the expression of genes involved in mitochondrial biogenesis and function.

Inhibition of NNMT is therefore hypothesized to increase intracellular NAD+ levels and modulate gene expression, leading to enhanced mitochondrial function.

Key Signaling Pathways

The influence of NNMT on mitochondrial function is mediated through a network of interconnected signaling pathways. The most critical of these are the NAD+-dependent sirtuin pathways.

The NNMT-NAD+-SIRT1/SIRT3 Axis

Inhibition of NNMT leads to an accumulation of nicotinamide, which is then utilized by the salvage pathway to synthesize NAD+. Increased NAD+ levels activate sirtuins, a class of NAD+-dependent deacetylases that play a pivotal role in regulating mitochondrial function.

-

SIRT1 (Sirtuin 1): Primarily localized in the nucleus, SIRT1 deacetylates and activates a master regulator of mitochondrial biogenesis, peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). Activated PGC-1α then stimulates the transcription of genes responsible for the synthesis of new mitochondria.

-

SIRT3 (Sirtuin 3): Located within the mitochondrial matrix, SIRT3 deacetylates and activates numerous mitochondrial enzymes, including components of the electron transport chain (ETC), antioxidant enzymes, and enzymes involved in fatty acid oxidation. This leads to increased mitochondrial respiration, ATP production, and a reduction in reactive oxygen species (ROS).

dot

Caption: NNMT inhibition enhances mitochondrial function via the SIRT1/SIRT3 pathways.

Quantitative Data on the Effects of NNMT Modulation

The following tables summarize the quantitative effects of NNMT overexpression, knockdown, and inhibition on key mitochondrial parameters as reported in the literature.

| Parameter | Condition | Model System | Fold Change / % Change | Reference |

| ATP Synthesis | NNMT Overexpression | S.NNMT.LP cells | 2-fold increase | [1] |

| Complex I Activity | NNMT Overexpression | S.NNMT.LP cells | 300% increase | [1] |

| Oxygen Consumption | NNMT Overexpression | S.NNMT.LP cells | 60% increase | [1] |

| Oxygen Consumption | NNMT Knockdown | Adipocytes | Increased | |

| NAD+ Levels | NNMT Silencing | HT-29 cells | ~30% increase | [2] |

| NAD+ Levels | NNMT Overexpression | SW480 cells | ~30% decrease | [2] |

| NAD+:NADH Ratio | NNMT Overexpression | S.NNMT.LP cell line | ~50% reduction | [1] |

| NAD+/NADH Ratio | NNMT Knockdown | U251 glioma cells (low glucose) | Increased | [2] |

Note: Quantitative data on the direct effects of NNMT inhibitors on these specific mitochondrial parameters are still emerging and represent an active area of research.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of this compound on mitochondrial function.

Western Blot Analysis of Mitochondrial Proteins

This protocol is for the detection of changes in the expression of mitochondrial proteins following this compound treatment.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against mitochondrial proteins (e.g., TOM20, COX IV, VDAC, PGC-1α, SIRT1, SIRT3)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target mitochondrial proteins overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

dot

References

The Impact of Nicotinamide N-Methyltransferase Inhibitors on Sirtuin 1 Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the impact of Nicotinamide N-Methyltransferase inhibitors (NNMTi) on the activity of Sirtuin 1 (SIRT1). The core of this relationship is an indirect mechanism: NNMT inhibitors are not known to act on SIRT1 directly. Instead, they modulate SIRT1 activity by affecting its protein stability. This is achieved by reducing the levels of N1-methylnicotinamide (MNAM), the product of the NNMT-catalyzed reaction.[1][2][3] MNAM has been shown to stabilize the SIRT1 protein, protecting it from ubiquitin-proteasome degradation.[2] Therefore, inhibition of NNMT leads to a reduction in MNAM, subsequent destabilization of SIRT1 protein, and a decrease in its overall cellular activity.

Core Mechanism of Action

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the methylation of nicotinamide (a form of vitamin B3) to produce N1-methylnicotinamide (MNAM), using S-adenosyl-L-methionine (SAM) as the methyl donor.[4][5][6] The product, MNAM, has been identified as a key regulator of SIRT1 protein levels.[1][2] Studies have demonstrated that increased NNMT expression or direct supplementation with MNAM leads to a significant increase in SIRT1 protein, an effect that is independent of SIRT1 mRNA levels.[2] This points to a post-transcriptional regulatory mechanism. The proposed mechanism is that MNAM binding to SIRT1 or an associated protein inhibits the ubiquitin-proteasome-mediated degradation of SIRT1, thereby increasing its half-life and cellular abundance.[2]

Consequently, the application of an NNMT inhibitor is expected to decrease the production of MNAM. This reduction in MNAM would in turn lead to increased SIRT1 protein degradation, lower cellular SIRT1 levels, and a corresponding decrease in SIRT1-mediated deacetylation of its targets.

Data Presentation

The following tables summarize the quantitative data from studies investigating the modulation of NNMT and its impact on SIRT1 protein levels and activity. These studies primarily utilize NNMT knockdown (shRNA) as a proxy for inhibition.

| Model System | NNMT Modulation | Effect on SIRT1 Protein | Quantitative Change | Reference |

| Primary Mouse Hepatocytes | Nnmt Knockdown (shRNA) | Decrease | 50% reduction in SIRT1 protein | [2] |

| Mouse Liver | Nnmt Knockdown (shRNA) | Decrease | Significant reduction in SIRT1 protein | [2] |

| Primary Mouse Hepatocytes | Nnmt Overexpression | Increase | >10-fold increase in SIRT1 protein | [2] |

| Human Liver Biopsies | Correlation | Positive Correlation | r = 0.797 between NNMT and SIRT1 protein | [2] |

| Model System | NNMT Modulation | SIRT1 Activity Readout | Effect on SIRT1 Activity | Quantitative Change | Reference |

| Primary Mouse Hepatocytes | Nnmt Knockdown (shRNA) | Acetylation of FoxO1 | Decreased Activity | Significantly higher FoxO1 acetylation | [2] |

| Mouse Liver | Nnmt Knockdown (shRNA) | Acetylation of FoxO1 | Decreased Activity | >4-fold increase in FoxO1 acetylation | [2] |

| Primary Mouse Hepatocytes | Nnmt Overexpression | Acetylation of FoxO1 | Increased Activity | Significantly lower FoxO1 acetylation | [2] |

| Breast Cancer Cells | NNMT Overexpression | Fluorometric Assay | Increased Activity | Significant increase in SIRT1 activity | [7] |

Experimental Protocols

Detailed methodologies for key experiments to assess the impact of this compound on SIRT1 are provided below.

Assessment of SIRT1 Protein Levels by Western Blot

This protocol details the steps to quantify changes in SIRT1 protein levels in cultured cells following treatment with an NNMT inhibitor.

a. Cell Culture and Treatment:

-

Seed cells (e.g., HepG2, MDA-MB-231) in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of NNMT inhibitor (e.g., 5-amino-1-methylquinoline) or vehicle control (e.g., DMSO) for a specified time course (e.g., 24, 48 hours).

b. Protein Extraction:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells on ice using RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 12,000 rpm for 20 minutes at 4°C.

-

Collect the supernatant containing the total protein extract.

c. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

d. SDS-PAGE and Western Blotting:

-

Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

-

Denature samples by heating at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel (e.g., 8% acrylamide).

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against SIRT1 (e.g., rabbit anti-SIRT1) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

To ensure equal loading, strip the membrane and re-probe with an antibody for a loading control protein such as β-actin or GAPDH.

e. Densitometric Analysis:

-

Quantify the intensity of the SIRT1 and loading control bands using image analysis software (e.g., ImageJ).

-

Normalize the SIRT1 band intensity to the corresponding loading control band intensity for each sample.

Measurement of SIRT1 Deacetylase Activity using a Fluorometric Assay

This protocol outlines the use of a commercial fluorometric assay kit to measure SIRT1 activity from cell lysates.

a. Sample Preparation:

-

Culture and treat cells with the NNMT inhibitor as described in Protocol 1a.

-

Prepare nuclear or total cell extracts according to the assay kit's specific instructions. Immunoprecipitation of SIRT1 may be required for cleaner results.[8]

-

Determine the protein concentration of the extracts.

b. Assay Procedure (based on a typical commercial kit):

-

Prepare the assay buffer containing the fluorogenic acetylated peptide substrate and NAD+.

-

Add a standardized amount of protein lysate to each well of a 96-well microplate.

-

Include wells for a no-enzyme control (background fluorescence) and a positive control (purified, active SIRT1).

-

Initiate the reaction by adding the NAD+ to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Stop the reaction and develop the fluorescence by adding the developer solution, which contains a protease that digests the deacetylated substrate, releasing the fluorophore.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 392/482 nm).

c. Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the SIRT1 activity for each sample, often expressed as relative fluorescence units (RFU) per microgram of protein.

-

Compare the activity of this compound-treated samples to the vehicle control.

Assessment of SIRT1 Activity via Acetylation of FoxO1

This protocol uses the acetylation status of a known SIRT1 target, FoxO1, as an indirect measure of SIRT1 activity. A decrease in SIRT1 activity will lead to an increase in acetylated FoxO1.

a. Sample Preparation:

-

Culture, treat cells with this compound, and extract total protein as described in Protocol 1a-c.

b. Western Blotting for Acetylated FoxO1:

-

Perform SDS-PAGE and protein transfer to a PVDF membrane as described in Protocol 1d.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for acetylated FoxO1 (e.g., rabbit anti-acetyl-FoxO1) overnight at 4°C.

-

Wash, incubate with HRP-conjugated secondary antibody, and visualize as described in Protocol 1d.

c. Normalization:

-

To normalize for total FoxO1 levels, strip the membrane and re-probe with a primary antibody against total FoxO1 (e.g., mouse anti-FoxO1).

-

Alternatively, run parallel gels to blot for acetylated FoxO1, total FoxO1, and a loading control like β-actin.

d. Data Analysis:

-

Quantify the band intensities for acetylated FoxO1 and total FoxO1.

-

Calculate the ratio of acetylated FoxO1 to total FoxO1 for each sample to determine the relative change in SIRT1 activity.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key pathways and workflows described in this guide.

Caption: Signaling pathway of NNMT-mediated SIRT1 protein stabilization.

References

- 1. Nicotinamide N-methyltransferase regulates hepatic nutrient metabolism through Sirt1 protein stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinamide N-methyltransferase regulates hepatic nutrient metabolism through Sirt1 protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 6. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nicotinamide N-methyltransferase enhances chemoresistance in breast cancer through SIRT1 protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SIRT1 Activity Assay Kit (Fluorometric), Research Kits - Epigenetics [epigenhub.com]

Preclinical Studies of NNMT Inhibitors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a critical role in cellular metabolism and energy homeostasis. By catalyzing the methylation of nicotinamide using S-adenosylmethionine (SAM) as a methyl donor, NNMT influences the cellular levels of key metabolites such as NAD+ and SAM. Dysregulation of NNMT has been implicated in a range of diseases, including metabolic disorders like obesity and type 2 diabetes, as well as various cancers.[1][2] This has led to the development of NNMT inhibitors as a promising therapeutic strategy. This technical guide provides an in-depth overview of the preclinical studies of NNMT inhibitors, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Quantitative Data on NNMT Inhibitors

The following tables summarize the in vitro potency, pharmacokinetic properties, and in vivo efficacy of selected NNMT inhibitors from preclinical studies.

Table 1: In Vitro Potency of NNMT Inhibitors

| Compound | Target | IC50 (µM) | Ki (µM) | Assay System | Reference |

| 5-amino-1MQ | Human NNMT | ~1 | N/A | Recombinant enzyme assay | [3] |

| JBSNF-000028 | Human NNMT | 0.033 | N/A | Recombinant enzyme assay | [4] |

| JBSNF-000028 | Mouse NNMT | 0.21 | N/A | Recombinant enzyme assay | [4] |

| MS2734 (6) | Human NNMT | 14 | N/A | Biochemical assay | [3] |

| Compound 78 | Human NNMT | 1.41 | N/A | UHP-HILIC-Q-TOF-MS assay |

N/A: Not Available

Table 2: Pharmacokinetic Profile of NNMT Inhibitors in Mice

| Compound | Dosing Route | Dose (mg/kg) | Cmax (ng/mL) | T1/2 (hours) | Bioavailability (%) | Reference |

| JBSNF-000028 | Oral | N/A | N/A | N/A | N/A | [5] |

| JBSNF-000028 | Intravenous | 1 | N/A | N/A | N/A | [5] |

| 5-amino-1MQ | Subcutaneous | N/A | N/A | N/A | N/A | [6][7] |

N/A: Not Available. The referenced articles mention pharmacokinetic studies were conducted but do not provide specific values in the abstracts.

Table 3: In Vivo Efficacy of NNMT Inhibitors in Preclinical Models

| Compound | Model | Dosing Regimen | Key Findings | Quantitative Results | Reference |

| NNMT antisense oligonucleotide | Diet-induced obese mice | N/A | Protected against diet-induced obesity, reduced fat mass, increased lean mass. | 47% reduction in relative fat mass, 15% increase in relative lean mass. | [8] |

| Small molecule NNMT inhibitor | Diet-induced obese mice | 10 days | Weight loss, reduced white adipose tissue mass and cell size, lowered blood cholesterol. | >7% loss of total body weight, 30% decrease in white fat tissue mass. | [9] |

| 5-amino-1MQ | Diet-induced obese mice | 28 days, once daily | Limited body weight and fat mass gains, improved glucose tolerance and insulin sensitivity. | Dose-dependent effects. | [6][7] |

| JBSNF-000028 | Diet-induced obese mice | Chronic administration | Limited weight gain, improved glucose handling. | N/A | [4] |

N/A: Not Available in the provided search results.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical studies of NNMT inhibitors.

NNMT Enzyme Inhibition Assay (Fluorometric)

This protocol is based on commercially available NNMT inhibitor screening kits.[6][10][11]

Objective: To determine the in vitro potency (IC50) of test compounds against NNMT.

Materials:

-

Recombinant human NNMT enzyme

-

S-adenosylmethionine (SAM)

-

Nicotinamide

-

NNMT Assay Buffer

-

SAH hydrolase

-

Thiol-detecting probe

-

Test compounds (dissolved in DMSO)

-

96-well black plates

-

Fluorometric plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Create a serial dilution of the test compound in NNMT Assay Buffer.

-

Prepare a reaction mixture containing NNMT enzyme and SAH hydrolase in NNMT Assay Buffer.

-

-

Assay Protocol:

-

Add 50 µL of the reaction mixture to each well of a 96-well plate.

-

Add 25 µL of the diluted test compound or vehicle (DMSO) to the respective wells.

-

Add 25 µL of a solution containing SAM and nicotinamide to initiate the reaction.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding a stop solution.

-

Add the thiol-detecting probe to each well.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of NNMT inhibitors on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HSC-2 human oral cancer cells)

-

Complete cell culture medium

-

NNMT inhibitor stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of the NNMT inhibitor in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Incubate for an additional 1-2 hours at room temperature, protected from light.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a spectrophotometer.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Diet-Induced Obesity (DIO) Mouse Model

Objective: To evaluate the in vivo efficacy of NNMT inhibitors in a model of obesity and related metabolic disorders.

Materials:

-

Male C57BL/6J mice (or other appropriate strain)

-

High-fat diet (HFD; e.g., 60% kcal from fat)

-

Standard chow diet

-

NNMT inhibitor formulation for in vivo administration (e.g., in a solution for subcutaneous injection or oral gavage)

-

Vehicle control

-

Equipment for measuring body weight, body composition (e.g., EchoMRI), and food intake.

-

Equipment for glucose and insulin tolerance tests.

Procedure:

-

Induction of Obesity:

-

At 6-8 weeks of age, switch mice to an HFD. Maintain a control group on a standard chow diet.

-

Monitor body weight and food intake weekly.

-

Continue the HFD for 8-12 weeks, or until a significant increase in body weight and fat mass is observed compared to the chow-fed group.

-

-

Compound Administration:

-

Randomize the obese mice into treatment and vehicle control groups.

-

Administer the NNMT inhibitor or vehicle daily (or as per the desired dosing schedule) via the chosen route (e.g., subcutaneous injection, oral gavage).

-

Continue to monitor body weight, body composition, and food intake throughout the treatment period.

-

-

Metabolic Phenotyping:

-

Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at the end of the study.

-

At the end of the study, collect blood samples for analysis of plasma lipids, insulin, and other metabolic parameters.

-

Harvest tissues (e.g., liver, adipose tissue, muscle) for further analysis (e.g., gene expression, histology).

-

-

Data Analysis:

-

Compare changes in body weight, body composition, food intake, and metabolic parameters between the treatment and vehicle control groups using appropriate statistical tests.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by NNMT and a general workflow for preclinical evaluation of NNMT inhibitors.

Caption: Figure 1. NNMT's role in the Methionine Cycle and NAD+ Salvage Pathway.

References

- 1. Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Nicotinamide N‐methyltransferase inhibition mitigates obesity‐related metabolic dysfunction | Semantic Scholar [semanticscholar.org]

- 7. Nicotinamide N-methyltransferase inhibition mitigates obesity-related metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]